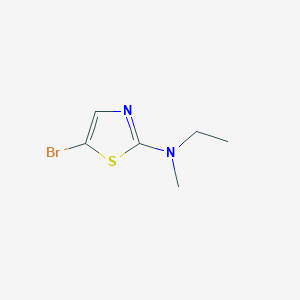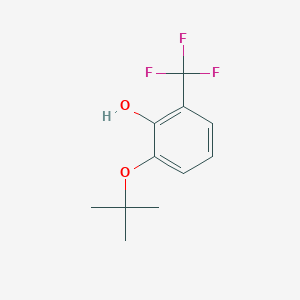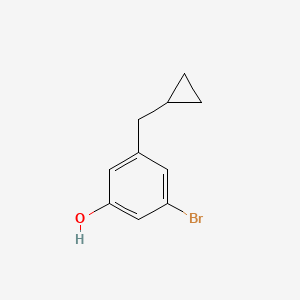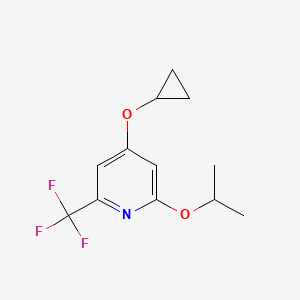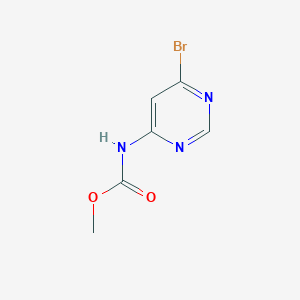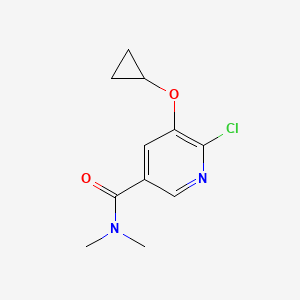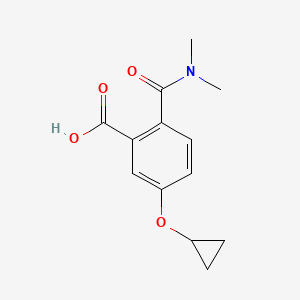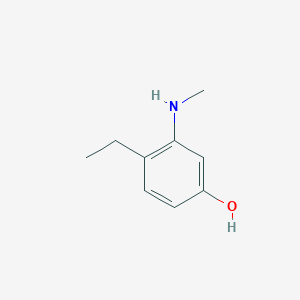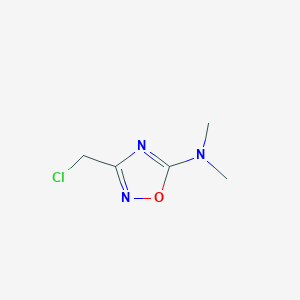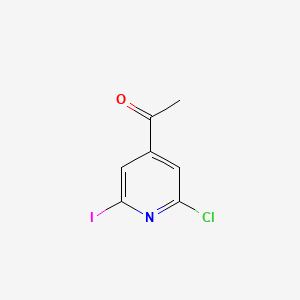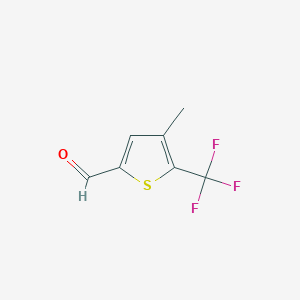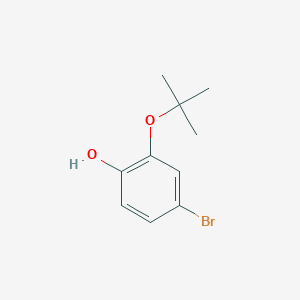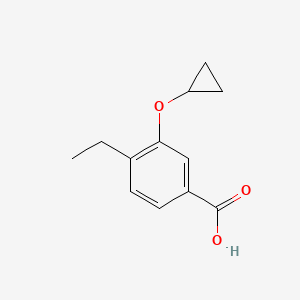
3-Cyclopropoxy-4-ethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropoxy-4-ethylbenzoic acid is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol . This compound is characterized by a cyclopropoxy group attached to the benzene ring at the third position and an ethyl group at the fourth position. It is primarily used in research and development within the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethylbenzoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by cyclopropanation. The reaction conditions typically include the use of aluminum chloride (AlCl3) as a catalyst and cyclopropyl bromide as the cyclopropanating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
3-Cyclopropoxy-4-ethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopropoxy-ethylbenzoic ketones or carboxylic acids.
Reduction: Formation of cyclopropoxy-ethylbenzyl alcohols.
Substitution: Formation of various substituted cyclopropoxy-ethylbenzoic acids depending on the substituent introduced.
科学研究应用
3-Cyclopropoxy-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Cyclopropoxy-4-ethylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
4-Ethylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzoic acid: Lacks the ethyl group, which may affect its reactivity and interactions.
3-Cyclopropoxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
3-Cyclopropoxy-4-ethylbenzoic acid is unique due to the presence of both the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and interactions with biological molecules. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-cyclopropyloxy-4-ethylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) |
InChI 键 |
DEJYTQFSPPNUNH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


